molecular formula C24H20O4Si B073000 Tetraphenoxysilane CAS No. 1174-72-7

Tetraphenoxysilane

Cat. No. B073000
CAS RN: 1174-72-7
M. Wt: 400.5 g/mol
InChI Key: ADLSSRLDGACTEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetraphenoxysilane-related compounds involves the hydrolysis of arylisopropyldichlorosilanes, leading to the formation of stereoisomers of tetrahydroxy- and tetraisopropylcyclotetrasiloxane. A notable method includes the dephenylchlorination of tetraarylcyclotetrasiloxanes followed by hydrolysis, which proved efficient for stereospecific transformations of aryl-substituted cyclotetrasiloxanes into hydroxylated forms (Unno et al., 2005).

Molecular Structure Analysis

The molecular structure of tetraphenoxysilane derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal distinct packing structures formed by intermolecular hydrogen bonding, showcasing the compound's ability to form unique structural motifs (Unno et al., 2005).

Chemical Reactions and Properties

Tetraphenoxysilane and its derivatives participate in a variety of chemical reactions, demonstrating versatility as starting materials for further chemical transformations. For instance, they have been used in the synthesis of hexacoordinated silicon compounds through reactions with trifluoromethanesulfonic acid, highlighting their reactivity and potential for creating novel silicon-based materials (Haga et al., 2008).

Physical Properties Analysis

The physical properties of tetraphenoxysilane derivatives, such as thermal and morphological stability, are of interest due to their implications for material science applications. Studies show that these compounds maintain stable fluorescence intensity and emission peak width upon thermal annealing, indicating their robustness and potential for use in sensor technologies (Li et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of tetraphenoxysilane derivatives explore their reactivity and functional group transformations. For example, the facile synthesis of tetraphenoxyborates from boric acid and phenols demonstrates the compound's ability to undergo chemical modifications, expanding its utility in the synthesis of complex molecules (Malkowsky et al., 2006).

Scientific Research Applications

  • Catalysis

    • Tetraphenoxysilane has been used in the preparation of catalysts . It has replaced traditional Si-sources in the newer preparations of zeolites, which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .
  • Nanotechnology

    • Tetraphenoxysilane has been used in the synthesis of Nitrogen-doped mesoporous invaginated carbon nanospheres (N-MICS) with a N content of 6.18 at%, high specific surface area (up to 1118 m2 g-1), large pore volume (2.47 cm3 g-1) and tunable mesopores (3.7 to 11.1 nm) .
    • When used for electrical double layer supercapacitors, N-MICS show a high capacitance up to ∼261 F g-1, outstanding cycling stability (∼94 % capacitance retention after 10000 cycles), and good rate performance .
  • Organic Synthesis

    • Tetraphenoxysilane is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure, enabling various applications such as catalysis, nanotechnology, and organic synthesis.
  • Material Science

    • Tetraphenoxysilane has been used in the preparation of MXenes . MXenes are two-dimensional (2D) materials that have brought about significant technological advancements in the field of biomaterials .
  • Polymer Science

    • Tetraphenoxysilane has been used in the preparation of thermally stable and photosensitive polymers (TSPSPs) . These polymers have played a central role in electronic packaging and have been widely used as buffer coatings, passivation layers, and insulation layers for redistribution in microelectronics owing to their excellent thermal and reasonable dielectric properties .
  • Pharmaceuticals

    • While there are no direct applications of Tetraphenoxysilane in pharmaceuticals found in the available resources, it’s worth noting that similar compounds have been used in the pharmaceutical industry. For example, cyclodextrins have emerged as an important tool in the formulator’s armamentarium to improve apparent solubility and dissolution rate for poorly water-soluble drug candidates .
  • Electronics

    • Tetraphenoxysilane has been used in the preparation of epoxies in electronics . Epoxies are fundamental materials across industries and play a crucial role in electrical insulation .
  • Energy Storage

    • Tetraphenoxysilane has been used in the preparation of activated carbons for supercapacitors and hydrogen storage . Activated carbons have been traditionally employed as catalyst supports or adsorbents, but lately they are increasingly being used or find potential applications in the fabrication of supercapacitors and as hydrogen storage materials .
  • Environmental Science

    • While there are no direct applications of Tetraphenoxysilane in environmental science found in the available resources, it’s worth noting that similar compounds have been used in the environmental science. For example, metal-organic frameworks have been widely used in adsorption and catalytic degradation of pollutants from the environment .

Safety And Hazards

Exposure to Tetraphenoxysilane may cause irritation of the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

tetraphenyl silicate
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InChI

InChI=1S/C24H20O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20H
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InChI Key

ADLSSRLDGACTEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)O[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4
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Molecular Formula

C24H20O4Si
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DSSTOX Substance ID

DTXSID0026129
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Molecular Weight

400.5 g/mol
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Physical Description

Tetraphenoxysilane appears as white powder or light pink chunky solid. (NTP, 1992)
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Boiling Point

784 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
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Density

1.141 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.975 mmHg (NTP, 1992)
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Product Name

Tetraphenoxysilane

CAS RN

1174-72-7
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Record name Tetraphenoxysilane
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Record name Tetraphenoxysilane
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Record name Silicic acid (H4SiO4), tetraphenyl ester
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Melting Point

118 to 120 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
SB Desu - Journal of the American Ceramic Society, 1989 - Wiley Online Library
… The compounds tetraphenoxysilane and tetramethoxysilane (which do not have a-hydrogen and P-hydrogen, respectively) also decompose in similar fashion to TEOS. Moreover, …
Number of citations: 147 ceramics.onlinelibrary.wiley.com
D Gerlach, J Wagler - Inorganic Chemistry Communications, 2007 - Elsevier
… of this tetraphenoxysilane … tetraphenoxysilane (δ = −101 ppm) [9]. Even in solution (δ = −105.6 ppm) the 29 Si nucleus of 2 is still noticeably more shielded than that of tetraphenoxysilane…
Number of citations: 9 www.sciencedirect.com
WR Dunnavant, RA Markle - 1971 - ntrs.nasa.gov
Resultant resin from copolymers is highly crosslinked and completely aromatic. Procedure develops polyaryoxysilane structure in situ after the substrate has first been coated with a …
Number of citations: 0 ntrs.nasa.gov
D Wisser, SI Brückner, FM Wisser… - Solid State Nuclear …, 2015 - Elsevier
… A powder XRD pattern of unlabeled tetraphenoxysilane, which was prepared from SiCl 4 under the same conditions, was recorded. Tetraphenoxysilane crystallizes in the tetragonal …
Number of citations: 34 www.sciencedirect.com
OF Senn… - 1955 - apps.dtic.mil
… Oxidation rates were determined for tetraphenoxysilane, tetra(2-… , being very rapid for tetraphenoxysilane, less rapid for tetra(2-… was observed with tetraphenoxysilane while tetra(Z-…
Number of citations: 1 apps.dtic.mil
J TAMAS, K UJSZASZY - 1975 - pascal-francis.inist.fr
ELECTRON-IMPACT INDUCED FRAGMENTATION OF METHYLPHENOXYSILANES AND TETRAPHENOXYSILANE … ELECTRON-IMPACT INDUCED FRAGMENTATION OF …
Number of citations: 2 pascal-francis.inist.fr
R Piekos′, A Radecki - Zeitschrift für anorganische und …, 1961 - Wiley Online Library
… Besides tetraphenoxysilane, sodium bromide and free silicon sodium phenolate was found among the products in each case and occasionally compounds having SiSi bond. …
Number of citations: 4 onlinelibrary.wiley.com
B SMITH - ACTA CHEMICA SCANDINAVICA, 1955 - actachemscand.org
… l, mainly phenoxytrimethoxysilane and tetraphenoxysilane were formed in a reaction between diphenoxydichlorosilane and methyl alcohol. Thus a considerable disproportionation took …
Number of citations: 9 actachemscand.org
M Okamoto, N Watanabe, E Suzuki, Y Ono - Journal of organometallic …, 1996 - Elsevier
… Kius and Waterman [lo] reported that phenol reacted with silicon fused with metallic copper at 1273 K in a hydrogen atmosphere to form tetraphenoxysilane (Si(OPh),). Moreover, the …
Number of citations: 3 www.sciencedirect.com
KME Hashem - Egyptian Journal of Chemistry, 2004 - NATIONAL INFORMATION AND …
Number of citations: 0

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